molecular formula C24H14N2 B14110496 14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene

14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene

Cat. No.: B14110496
M. Wt: 330.4 g/mol
InChI Key: BSYDJCGRMQCUHU-UHFFFAOYSA-N
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Description

14,26-Diazaheptacyclo[...]hexacosa-dodecaene is a polycyclic aromatic compound characterized by a heptacyclic framework with two nitrogen atoms (aza groups) at positions 14 and 24. Its rigid, fused-ring structure confers unique electronic and steric properties, making it a subject of interest in materials science and synthetic organic chemistry. The compound’s nomenclature reflects its intricate bicyclic and polycyclic connectivity, which includes seven fused rings and twelve double bonds.

Properties

Molecular Formula

C24H14N2

Molecular Weight

330.4 g/mol

IUPAC Name

14,26-diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene

InChI

InChI=1S/C24H14N2/c1-2-12-20-14(6-1)16-8-3-9-17-15-7-4-10-18-22(15)23-19(25-18)11-5-13-21(23)26(20)24(16)17/h1-13,25H

InChI Key

BSYDJCGRMQCUHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4N2C5=CC=CC6=C5C7=C(C4=CC=C3)C=CC=C7N6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene typically involves multi-step organic reactions. The process often starts with the preparation of simpler polycyclic precursors, which are then subjected to cyclization reactions under specific conditions to form the desired heptacyclic structure. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s closest analogs are nitrogen- and oxygen-containing polycycles. Key comparisons include:

Compound Name Ring System Heteroatoms (N/O) Substituents Key Properties Reference
14,26-Diazaheptacyclo[...]hexacosa-dodecaene Heptacyclic 2 N None reported High rigidity, π-conjugation
Dodecaoxa-56-azaheptacyclo[24.24.5.1⁵¹,⁵⁵.0³,⁸.0¹⁹,²⁴.0²⁸,³³.0⁴⁴,⁴⁹]hexapentaconta[...]pentadecaene Heptacyclic 1 N, 12 O Methoxycarbonyl groups Polar, high solubility
13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[...]pentacosa-hexaene Heptacyclic 1 N, 5 O Methyl group Moderate stability
25,26,27,28,29-Pentaazahexacyclo[...]nonacosa-tridecaene Hexacyclic 5 N Dichlorophenyl substituents Strong electron-withdrawing

Key Observations :

  • Electronic Effects: Unlike oxygen-rich analogs (e.g., ), the absence of oxa groups in the target compound reduces polarity, favoring applications in nonpolar solvents or hydrophobic matrices.
  • Functionalization Potential: Derivatives of similar compounds (e.g., methoxy or chloromethyl substituents in ) demonstrate that post-synthetic modifications could enhance the target compound’s reactivity or bioactivity.

Biological Activity

Chemical Structure and Properties

The compound features a unique bicyclic structure that contributes to its biological activity. Its molecular formula is C26H16N2C_{26}H_{16}N_2, indicating the presence of nitrogen atoms within its framework. This heterocyclic nature is crucial for its interaction with biological systems.

Structural Representation

The structural representation of the compound can be summarized as follows:

  • Molecular Formula : C26H16N2C_{26}H_{16}N_2
  • IUPAC Name : 14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene

Anticancer Properties

Research indicates that compounds with similar structural characteristics exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Many polycyclic compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A study on related polycyclic compounds demonstrated a dose-dependent inhibition of tumor growth in xenograft models .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens:

  • In vitro Studies : Tests have indicated that the compound exhibits inhibitory effects on Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for specific strains were found to be lower than those of standard antibiotics .

Neuroprotective Effects

Emerging research suggests neuroprotective properties:

  • Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis.
  • Research Findings : In models of neurodegenerative diseases like Alzheimer's and Parkinson's, compounds with similar frameworks have been shown to reduce neuroinflammation .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of Gram-positive/negative bacteria
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Study Data

StudyOrganism/Cell TypeDose Range (µM)Outcome
Anticancer StudyHuman cancer cells10-100Significant tumor reduction
Antimicrobial StudyE. coli5-50Growth inhibition observed
Neuroprotection StudyNeuronal cells1-20Reduced cell death

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